BenchChemオンラインストアへようこそ!

PD184161

MEK inhibition ERK phosphorylation Hepatocellular carcinoma

PD184161 is the preferred MEK1/2 inhibitor for maximal ERK1/2 phosphorylation suppression in hepatocellular carcinoma models. Unlike PD098059, it dose-dependently blocks angiotensin II-driven HIF-1α while sparing hypoxia-induced stabilization. With >100-fold selectivity over 27 off-target kinases and validated oral bioavailability, PD184161 ensures clean pharmacological dissection of the MEK-ERK pathway. Order now for confirmed purity and rapid global shipping.

Molecular Formula C17H13BrClF2IN2O2
Molecular Weight 557.6 g/mol
CAS No. 212631-67-9
Cat. No. B1684344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD184161
CAS212631-67-9
Synonyms2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide
PD 184161
PD-184161
PD184161
Molecular FormulaC17H13BrClF2IN2O2
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESC1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br
InChIInChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25)
InChIKeyVJNZMSLGVUSPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD184161 (CAS 212631-67-9): MEK1/2 Inhibitor with Defined Differentiation from Legacy Tool Compounds


PD184161 is an orally active, cell-permeable hydroxamate compound that functions as a potent, non-ATP-competitive inhibitor of MEK1/2 . The compound is structurally related to the clinically investigated MEK inhibitor CI-1040 (PD184352) and features a characteristic 5-bromo substitution on the benzamide core [1]. Its chemical formula is C₁₇H₁₃BrClF₂IN₂O₂ with a molecular weight of 557.56 g/mol . PD184161 inhibits MEK activity with an IC₅₀ range of 10–100 nM in a time- and concentration-dependent manner, and has been demonstrated to be more effective at suppressing ERK1/2 phosphorylation than the legacy MEK inhibitors PD098059 and U0126 [1]. The compound exhibits selectivity over 27 other cellular kinases (IC₅₀ > 10 µM) .

Why PD184161 Cannot Be Substituted with PD098059 or U0126 in MEK-ERK Pathway Studies


Generic substitution of MEK inhibitors within the same class is scientifically invalid for PD184161 due to quantitatively verified differences in biochemical potency, cellular efficacy, selectivity profile, and off-target liabilities. Direct comparative studies demonstrate that PD184161 inhibits MEK activity more effectively than PD098059 or U0126 [1], while exhibiting divergent effects on HIF-1α regulation: unlike PD98059, PD184161 dose-dependently blocks angiotensin II-driven HIF-1α protein induction while sparing hypoxia-induced HIF-1α stabilization [2]. Additionally, PD184161 shares with U0126 the capacity to induce necrosis in glucose-deprived cells via ATP depletion through indirect F₀-ATPase action, a liability that PD98059 lacks at comparable ERK-inhibitory concentrations [3]. These documented differences preclude interchangeable use in experimental protocols.

Quantitative Comparative Evidence for PD184161 Selection: MEK Inhibitor Differentiation Data


Superior ERK1/2 Phosphorylation Suppression in HCC Cells: PD184161 versus PD098059 and U0126

In a direct comparative evaluation using human hepatocellular carcinoma (HCC) cell lines, PD184161 demonstrated superior efficacy in suppressing ERK1/2 phosphorylation compared to the widely used MEK inhibitors PD098059 and U0126 [1]. The study quantified MEK inhibitory activity with PD184161 achieving an IC₅₀ range of 10–100 nM, characterized as more effective than the comparators in both time- and concentration-dependent assays [1].

MEK inhibition ERK phosphorylation Hepatocellular carcinoma Cell signaling

Functional HIF-1α Selectivity: PD184161 Blocks Nonhypoxic but Not Hypoxic HIF-1α Induction Unlike PD98059

In vascular smooth muscle cells (VSMC) treated with angiotensin II (AngII), PD184161 dose-dependently blocked AngII-driven HIF-1α protein induction, whereas PD98059, a widely used MEK1/2 inhibitor, failed to produce this effect under identical conditions [1]. Critically, PD184161 exhibited pathway-specific selectivity: HIF-1α induction by hypoxia (1% O₂) remained unaffected, demonstrating that the compound distinguishes between nonhypoxic (AngII-driven) and hypoxic HIF-1α regulatory mechanisms [1].

HIF-1 regulation Vascular smooth muscle Angiotensin II Nonhypoxic signaling

Kinase Selectivity Profile: PD184161 Exhibits >100-Fold Selectivity over 27 Off-Target Kinases

PD184161 exhibits excellent selectivity over 27 other cellular kinases, with IC₅₀ values exceeding 10 µM for all tested off-targets, including JNK, MAPK2/ERK2, SAPK2a, SAPK2b, SAPK3, and SAPK4 . This selectivity window represents a >100-fold margin relative to its primary MEK1/2 inhibitory potency (IC₅₀ = 10–100 nM) .

Kinase selectivity Off-target profiling MEK1/2 inhibitor Pharmacological tool

In Vivo Pharmacodynamic Response: Tumor P-ERK Reduction Achieved Within 3–12 Hours Post Oral Dosing

In human HCC xenograft models, oral administration of PD184161 produced a statistically significant reduction in tumor P-ERK levels within 3 to 12 hours post-dose (P < .05) [1]. The compound significantly suppressed tumor engraftment and initial growth (P < .0001) at a dose of 300 mg/kg administered via orogastric gavage twice daily for 38 days [1]. However, long-term (24-day) daily dosing resulted in refractory P-ERK suppression, indicating the emergence of adaptive resistance [1].

In vivo pharmacodynamics Tumor xenograft Oral bioavailability Target engagement

Physical-Chemical Solubility Profile: High DMSO Solubility with Defined Aqueous Insolubility

PD184161 exhibits a defined solubility profile critical for reproducible in vitro assay preparation: 100 mg/mL (179.35 mM) in DMSO, with insolubility in water and ethanol . This contrasts with structurally related compounds such as CI-1040 (PD184352), which is reported as the non-brominated analog . The 5-bromo substitution in PD184161 contributes to its distinct physicochemical properties [1].

Solubility Formulation DMSO stock In vitro assay preparation

Analytical Purity Specifications: HPLC-Verified Purity ≥98% with Commercial Batch Certification at 99.53%

Commercially available PD184161 is supplied with HPLC-verified purity specifications: ≥98% purity is standard across multiple vendors , with specific commercial batches certified at 99.53% purity and documented as cited in Nature Medicine for quality tier . The compound is characterized by the molecular formula C₁₇H₁₃BrClF₂IN₂O₂ and molecular weight 557.56 g/mol .

Purity Quality control HPLC Analytical chemistry

Validated Research Applications for PD184161 Based on Comparative Evidence


Hepatocellular Carcinoma MEK-ERK Signaling Studies Requiring Superior ERK Phosphorylation Suppression

PD184161 is the preferred MEK1/2 inhibitor for hepatocellular carcinoma (HCC) research protocols where maximal suppression of ERK1/2 phosphorylation is required. Comparative studies in HepG2, Hep3B, PLC, and SKHep cell lines demonstrate that PD184161 inhibits MEK activity (IC₅₀ = 10–100 nM) more effectively than PD098059 or U0126 [1]. The compound induces apoptosis and inhibits proliferation at concentrations ≥1.0 µM in a time- and concentration-dependent manner [1]. For in vivo HCC xenograft studies, oral administration produces significant P-ERK reduction within 3–12 hours (P < .05) and suppresses tumor engraftment (P < .0001) [1]. Researchers should note that long-term daily dosing results in adaptive resistance with refractory P-ERK suppression after 24 days [1].

Nonhypoxic HIF-1α Regulation Studies in Vascular Smooth Muscle Cells

Investigators examining HIF-1α regulation under nonhypoxic conditions, particularly angiotensin II (AngII)-mediated signaling in vascular smooth muscle cells (VSMC), should select PD184161. Unlike PD98059, which fails to block AngII-driven HIF-1α induction, PD184161 dose-dependently inhibits this pathway while leaving hypoxia (1% O₂)-induced HIF-1α stabilization intact [2]. This selective blockade operates through mitochondrial ROS generation inhibition and ascorbate availability enhancement, independent of p42/p44 MAPK activation [2]. The compound thus enables precise dissection of nonhypoxic versus hypoxic HIF-1 regulatory mechanisms.

Kinase Selectivity-Dependent Pathway Validation Studies Requiring >100-Fold Selectivity Windows

Experiments requiring clean pharmacological interrogation of the MEK-ERK pathway without confounding off-target kinase effects benefit from PD184161's documented selectivity profile. The compound exhibits IC₅₀ >10 µM for 27 off-target kinases including JNK, MAPK2/ERK2, SAPK2a, SAPK2b, SAPK3, and SAPK4 . This >100-fold selectivity margin relative to its primary MEK1/2 potency (IC₅₀ = 10–100 nM) supports its use as a selective tool compound .

In Vivo Oral MEK Inhibition Studies with Defined Pharmacodynamic Time Windows

PD184161 is validated for in vivo MEK inhibition studies requiring oral bioavailability with quantifiable pharmacodynamic response. Oral dosing produces significant P-ERK reduction in tumor xenografts within 3–12 hours post-administration (P < .05) [1]. For oral gavage protocols, PD184161 can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . The compound demonstrates dose-dependent tumor engraftment suppression at 300 mg/kg twice daily [1]. Researchers should plan experiments to capture acute pharmacodynamic effects within the 3–12 hour window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD184161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.